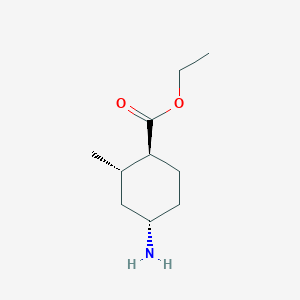
Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the use of ®-carvone as a chiral pool starting material. The synthesis includes key steps such as 1,4-Michael conjugate addition, regio- and stereoselective aldol condensation, and Wittig olefination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol
- ®-(6-Methoxy-4-quinolinyl)[(1S,2S,4S,5R)-5-vinylbicyclo[2.2.2]oct-2-yl]methanol sulfate hydrate
Uniqueness
Ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo stereoselective reactions and interact with biological molecules makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
ethyl (1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9H,3-6,11H2,1-2H3/t7-,8-,9-/m0/s1 |
Clé InChI |
QFTXURHPRNEMEC-CIUDSAMLSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CC[C@@H](C[C@@H]1C)N |
SMILES canonique |
CCOC(=O)C1CCC(CC1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





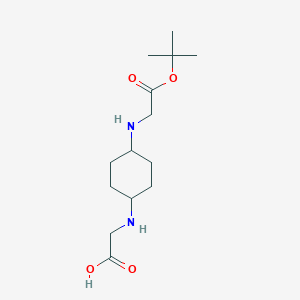
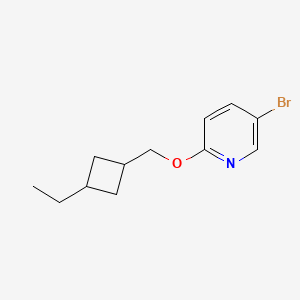
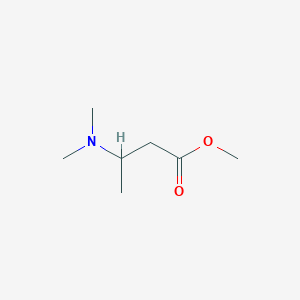
![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B12997302.png)
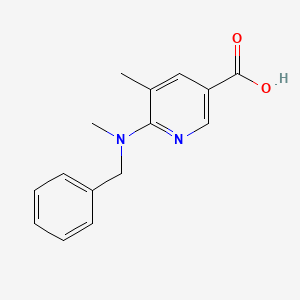

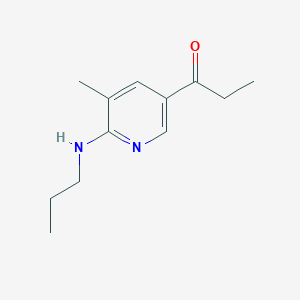


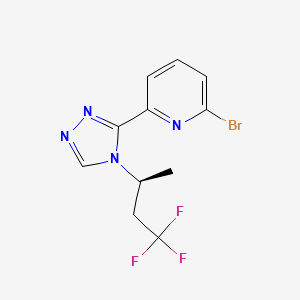
![5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12997335.png)
